molecular formula C15H16N4O5 B279892 N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B279892
M. Wt: 332.31 g/mol
InChI Key: LTPGBFZQXRERLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, commonly known as DNPPC, is a chemical compound that has gained attention in the scientific community for its potential in various research applications. This compound belongs to the family of pyrazole-5-carboxamides and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

DNPPC works by inhibiting the activity of PDE5 enzymes, which are responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, DNPPC increases the levels of cGMP, leading to vasodilation and relaxation of smooth muscles in the blood vessels. This mechanism of action has potential therapeutic effects in the treatment of various cardiovascular diseases.
Biochemical and Physiological Effects
DNPPC has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In animal models, DNPPC has been shown to reduce blood pressure and improve cardiac function. Additionally, DNPPC has been shown to have anti-inflammatory effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of DNPPC is its potential as a selective and potent inhibitor of PDE5 enzymes. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for research on DNPPC, including its potential use in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. Additionally, further studies are needed to explore the potential side effects and toxicity of DNPPC, as well as its pharmacokinetics and pharmacodynamics. Furthermore, the potential of DNPPC as a tool for studying the role of PDE5 enzymes in various physiological processes should be explored.

Synthesis Methods

DNPPC can be synthesized using various methods, including the reaction of 3-(1,3-dioxan-2-yl)aniline with 1-methyl-4-nitropyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product can be purified using column chromatography to obtain the final compound.

Scientific Research Applications

DNPPC has been studied extensively for its potential in various scientific research applications, including its use as an inhibitor of phosphodiesterase 5 (PDE5) enzymes. PDE5 inhibitors have been shown to have potential therapeutic effects in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

N-[3-(1,3-dioxan-2-yl)phenyl]-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O5/c1-18-13(12(9-16-18)19(21)22)14(20)17-11-5-2-4-10(8-11)15-23-6-3-7-24-15/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,17,20)

InChI Key

LTPGBFZQXRERLB-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3OCCCO3

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3OCCCO3

Origin of Product

United States

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